Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
説明
Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at the 3-position with a 4-methylbenzamidoethyl group and at the 6-position with a thio-linked butanoate methyl ester. The triazolopyridazine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . The compound’s design integrates a thioether linkage and ester functionality, which may enhance bioavailability and metabolic stability compared to carboxylic acid analogs .
特性
IUPAC Name |
methyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-15(20(27)28-3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)14-7-5-13(2)6-8-14/h5-10,15H,4,11-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKEGKCNZGPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2, thereby inhibiting their activity. This inhibition prevents the downstream signaling pathways of these kinases, leading to a decrease in cell proliferation and an increase in cell apoptosis.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several downstream pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. By inhibiting these pathways, the compound can effectively reduce the growth of cancer cells.
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation and an increase in cell apoptosis. Specifically, it has been shown to have excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. Moreover, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells.
生物活性
Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 336.42 g/mol. Its structure features a triazolo-pyridazinyl moiety that is significant for its biological interactions.
Research indicates that the compound may exert its effects through several mechanisms:
- CYP Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is crucial in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related benzotriazole derivatives have shown significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 3.18 µM .
- Receptor Modulation : The compound's structure suggests potential interactions with various receptors involved in cellular signaling pathways. In particular, studies on related compounds indicate possible modulation of P2Y receptors, which play roles in inflammatory responses and cellular proliferation .
Anticancer Activity
A notable study investigated the cytotoxic effects of methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate on different cancer cell lines:
These results indicate a promising profile for further development as an anticancer agent.
Enzyme Inhibition Studies
The compound's potential as a CYP enzyme inhibitor was explored in vitro:
These findings highlight the need for careful consideration of drug interactions when using this compound in therapeutic settings.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related triazolopyridazine derivatives:
Key Observations:
Substituent Impact on Physicochemical Properties: The target compound’s methyl ester and thioether groups likely improve lipophilicity compared to propenoic acid derivatives like (E)-4b, which exhibit higher melting points (253–255°C) due to stronger intermolecular interactions . AZD5153 and vebreltinib demonstrate the pharmacological versatility of the triazolopyridazine core when paired with fluorinated aryl groups, enabling high-affinity protein binding .
Bioactivity Trends: While the target compound lacks reported bioactivity, analogs like AZD5153 and vebreltinib highlight the scaffold’s utility in targeting epigenetic readers (e.g., bromodomains) and kinases.
Molecular Weight and Functional Group Analysis
The table below compares molecular weights and functional groups of selected analogs:
Notable Trends:
- The target compound’s higher molecular weight (476.53 g/mol) reflects its extended alkyl chain (butanoate) and benzamidoethyl substituent, which may influence pharmacokinetic properties such as half-life and tissue penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
